1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane is a complex organic compound that features a thiazole ring, a benzenesulfonyl group, and an azepane ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Vorbereitungsmethoden
The synthesis of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-methylthiazole with a suitable sulfonyl chloride to introduce the benzenesulfonyl group. The azepane ring is then introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with an azepane precursor under controlled conditions .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Analyse Chemischer Reaktionen
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target . The benzenesulfonyl group enhances the compound’s binding affinity and specificity, while the azepane ring provides structural flexibility .
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane can be compared with other thiazole-containing compounds, such as:
The uniqueness of this compound lies in its combination of the thiazole ring, benzenesulfonyl group, and azepane ring, which provides a distinct set of chemical and biological properties .
Eigenschaften
Molekularformel |
C16H20N2O2S2 |
---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
4-[3-(azepan-1-ylsulfonyl)phenyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-17-16(12-21-13)14-7-6-8-15(11-14)22(19,20)18-9-4-2-3-5-10-18/h6-8,11-12H,2-5,9-10H2,1H3 |
InChI-Schlüssel |
AXSGNDXMKRYCMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.